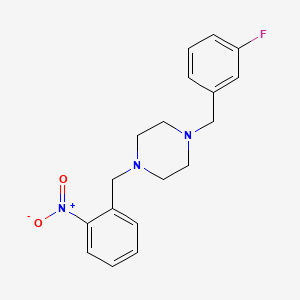

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBQTJYVSDMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Fluorobenzyl 4 2 Nitrobenzyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine reveals that the most logical disconnections are the carbon-nitrogen bonds between the piperazine (B1678402) ring and the two benzyl (B1604629) groups. This approach leads to piperazine and the corresponding benzyl halides as the primary starting materials. Two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the 1-(3-fluorobenzyl) group first, leading to the intermediate 1-(2-nitrobenzyl)piperazine and 3-fluorobenzyl halide. A subsequent disconnection of the 2-nitrobenzyl group from this intermediate yields piperazine and 2-nitrobenzyl halide.

Pathway B: Alternatively, the initial disconnection can be made at the 1-(2-nitrobenzyl) position, yielding 1-(3-fluorobenzyl)piperazine and 2-nitrobenzyl halide. A further disconnection of the 3-fluorobenzyl group from 1-(3-fluorobenzyl)piperazine gives piperazine and 3-fluorobenzyl halide.

Both pathways rely on the formation of C-N bonds through nucleophilic substitution, a common strategy for the synthesis of N-substituted piperazines.

Development of Synthetic Routes for the Chemical Compound

Based on the retrosynthetic analysis, the forward synthesis of this compound can be achieved through sequential N-alkylation of the piperazine ring.

Alkylation Strategies for Piperazine Ring Functionalization

The primary challenge in the synthesis of dissymmetrically disubstituted piperazines is controlling the selectivity of the alkylation reactions to avoid the formation of undesired symmetrically disubstituted products. Two main strategies are commonly employed:

Direct Sequential Alkylation: This method involves the direct reaction of piperazine with one of the benzyl halides, followed by the introduction of the second benzyl group. To favor mono-alkylation in the first step, a large excess of piperazine can be used. However, this often leads to a mixture of mono- and di-alkylated products, requiring careful purification.

Use of a Protecting Group: A more controlled approach involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group ensures that the first alkylation occurs at the unprotected nitrogen atom. Following the first alkylation, the protecting group is removed, and the second benzyl group is introduced at the newly available nitrogen. This method generally provides better yields and selectivity for the desired dissymmetrically substituted product.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound requires the preparation of key precursors and intermediates. The choice of synthetic route (Pathway A or B) will determine the specific intermediates required.

Route A: Via 1-(2-nitrobenzyl)piperazine

Synthesis of 1-(2-nitrobenzyl)piperazine: This intermediate can be synthesized by reacting piperazine with 2-nitrobenzyl chloride or bromide. To control for mono-substitution, a significant excess of piperazine is typically used.

Alkylation with 3-fluorobenzyl halide: The resulting 1-(2-nitrobenzyl)piperazine is then alkylated with 3-fluorobenzyl chloride or bromide in the presence of a base to yield the final product.

Route B: Via 1-(3-fluorobenzyl)piperazine

Synthesis of 1-(3-fluorobenzyl)piperazine: This intermediate is prepared by the reaction of piperazine with 3-fluorobenzyl chloride or bromide. Similar to the synthesis of the other intermediate, an excess of piperazine is used to promote mono-alkylation.

Alkylation with 2-nitrobenzyl halide: 1-(3-fluorobenzyl)piperazine is then reacted with 2-nitrobenzyl chloride or bromide to afford this compound.

A simplified one-pot, one-step synthetic procedure for monosubstituted piperazines has also been reported, which involves the reaction of a protonated piperazine with an alkylating agent in the presence of a heterogeneous catalyst. This method avoids the need for protecting groups and can be a more efficient route to the mono-alkylated intermediates.

Below is a table summarizing the key precursors for the synthesis of this compound.

| Precursor | Structure | Role in Synthesis |

| Piperazine |  | The core heterocyclic scaffold. |

| 3-Fluorobenzyl chloride |  | Alkylating agent for the introduction of the 3-fluorobenzyl group. |

| 2-Nitrobenzyl chloride |  | Alkylating agent for the introduction of the 2-nitrobenzyl group. |

| 1-(3-Fluorobenzyl)piperazine |  | Key intermediate in Pathway B. |

| 1-(2-Nitrobenzyl)piperazine |  | Key intermediate in Pathway A. |

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the N-alkylation of piperazine are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: A variety of solvents can be used, including polar aprotic solvents like acetonitrile, DMF, and DMSO, as well as alcohols like ethanol. The choice of solvent can influence the reaction rate and selectivity.

Base: A base is typically required to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), and organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).

Temperature: The reaction temperature can affect the rate of reaction. While some alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Stoichiometry: The molar ratio of piperazine to the alkylating agent is a critical factor in controlling mono- versus di-alkylation. As mentioned, a large excess of piperazine favors the formation of the mono-alkylated product.

A general procedure for the N-alkylation of a monosubstituted piperazine is to dissolve the piperazine intermediate and a slight excess of the second benzyl halide in a suitable solvent, such as acetonitrile, with an excess of a base like potassium carbonate, and stir the mixture at room temperature or with gentle heating until the reaction is complete.

Chemical Transformations of the Nitro Group (e.g., reduction to amine)

The nitro group on the 2-nitrobenzyl moiety of this compound is a versatile functional group that can undergo various chemical transformations. The most common transformation is its reduction to a primary amine, which opens up possibilities for further derivatization.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be influenced by the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a clean and efficient method for reducing nitro groups. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This method is generally high-yielding and produces water as the only byproduct.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl).

Stannous Chloride (SnCl₂): Stannous chloride is a widely used reducing agent for the conversion of nitro groups to amines. The reaction is often carried out in an acidic medium, such as concentrated HCl, or in organic solvents like ethanol. This method is known for its effectiveness and is often used when catalytic hydrogenation is not feasible.

The reduction of this compound would yield 1-(2-aminobenzyl)-4-(3-fluorobenzyl)piperazine, a valuable intermediate for the synthesis of more complex molecules.

Generation of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR studies help in understanding how different structural modifications affect the biological activity of a compound, which is a key aspect of drug discovery and development.

The versatile structure of benzylpiperazines allows for a wide range of modifications:

Substitution on the Benzyl Rings: The aromatic rings of both the 3-fluorobenzyl and 2-nitrobenzyl groups can be further substituted with various functional groups, such as halogens, alkyl, alkoxy, or cyano groups. This allows for the exploration of the electronic and steric effects of these substituents on biological activity.

Modification of the Piperazine Ring: The piperazine ring itself can be modified, for example, by introducing substituents at the 3- and 5-positions.

Variation of the Linker: The methylene (-CH₂-) group connecting the phenyl rings to the piperazine nitrogen can be extended or replaced with other functional groups.

The amine group, obtained from the reduction of the nitro group, provides a convenient handle for further derivatization. It can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, leading to a diverse library of compounds for SAR studies. The insights gained from these studies can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine. By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The expected signals for this compound would appear in distinct regions. The aromatic protons of the 3-fluorobenzyl and 2-nitrobenzyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.1 ppm. The electron-withdrawing nitro group on the 2-nitrobenzyl ring would cause its adjacent protons to shift further downfield compared to those on the 3-fluorobenzyl ring. The fluorine atom will induce characteristic splitting patterns in the signals of the protons on its ring.

The methylene protons of the two benzyl (B1604629) groups (-CH₂-) would likely appear as singlets around 3.5-3.8 ppm. The eight protons of the piperazine (B1678402) ring are expected to resonate as a broad multiplet or two distinct multiplets in the range of 2.4-2.7 ppm, reflecting the chair conformation of the ring in solution.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 18 distinct signals would be anticipated. The aromatic carbons would generate signals in the 110-165 ppm range. The carbon atom bonded to the fluorine in the 3-fluorobenzyl group would show a large coupling constant (¹JCF), a characteristic feature confirming the C-F bond. The carbon atoms of the 2-nitrobenzyl ring would also be influenced by the nitro group, with the carbon bearing the NO₂ group showing a characteristic chemical shift. The benzylic (-CH₂-) carbons are expected around 60-65 ppm, while the piperazine ring carbons would typically appear further upfield, around 50-55 ppm.

Predicted ¹H and ¹³C NMR Data No experimental NMR data is publicly available for this specific compound. The following table presents predicted chemical shifts based on its structure and data from similar compounds.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Piperazine Ring (-CH₂-) | 2.40 - 2.70 (m, 8H) | 52.0 - 54.0 |

| 3-Fluorobenzyl (-CH₂-) | ~3.55 (s, 2H) | ~62.5 |

| 2-Nitrobenzyl (-CH₂-) | ~3.70 (s, 2H) | ~60.0 |

| Aromatic (3-Fluorobenzyl) | 6.90 - 7.40 (m, 4H) | 114.0 - 142.0 (including C-F coupled signals) |

| Aromatic (2-Nitrobenzyl) | 7.45 - 8.10 (m, 4H) | 124.0 - 150.0 |

Note: s = singlet, m = multiplet. Predictions are based on analogous structures and standard chemical shift ranges.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Purity Assessment (e.g., HRMS, LCMS)

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LCMS), provides definitive data.

The molecular formula of the compound is C₁₈H₂₀FN₃O₂. The calculated monoisotopic mass is 329.1540 g/mol . In HRMS analysis using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺, with a measured mass-to-charge ratio (m/z) extremely close to the calculated value of 330.1618. This high degree of accuracy confirms the elemental composition and rules out other potential formulas.

LCMS is also used to assess sample purity by separating the target compound from any impurities before detection by the mass spectrometer. The resulting chromatogram would show a major peak corresponding to the product, and the mass spectrum of this peak would confirm its identity.

The fragmentation pattern observed in MS/MS experiments can further corroborate the structure. Key fragmentations are expected to occur at the benzylic C-N bonds, which are the weakest points in the structure. This would lead to the formation of characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation Data Based on the structure, the following key fragments would be expected in an Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrum.

| m/z | Predicted Fragment Ion | Structure |

| 329 | [M]⁺ | Molecular Ion |

| 136 | [C₇H₆NO₂]⁺ | 2-Nitrobenzyl Cation |

| 109 | [C₇H₆F]⁺ | 3-Fluorobenzyl Cation |

| 221 | [M - C₇H₆F]⁺ | [M - Fluorobenzyl]⁺ |

| 193 | [M - C₇H₆NO₂]⁺ | [M - Nitrobenzyl]⁺ |

| 99 | [C₅H₁₁N₂]⁺ | Piperazine-ethyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands: an asymmetric stretching vibration around 1520-1530 cm⁻¹ and a symmetric stretching vibration near 1340-1350 cm⁻¹. The aromatic rings would produce C-H stretching bands above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds in the benzyl and piperazine methylene groups would show stretching vibrations just below 3000 cm⁻¹. Other key vibrations include the C-N stretching of the tertiary amines in the piperazine ring and the C-F stretching band of the fluorobenzyl group, typically found in the 1000-1300 cm⁻¹ region.

Expected Characteristic IR Absorption Bands This table outlines the expected vibrational frequencies for the key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (-CH₂-) |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1515 - 1535 | N=O Asymmetric Stretch | Nitro (NO₂) |

| 1340 - 1360 | N=O Symmetric Stretch | Nitro (NO₂) |

| 1150 - 1350 | C-N Stretch | Tertiary Amine (Piperazine) |

| 1000 - 1250 | C-F Stretch | Fluoroaromatic |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for this compound has not been reported in the literature, studies on closely related nitrophenylpiperazine derivatives consistently show that the six-membered piperazine ring adopts a stable chair conformation. nih.goviucr.orgnih.gov

Expected Crystallographic Parameters (Hypothetical) Should a single crystal be grown and analyzed, the following parameters would be determined. The values are unknown without experimental data.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

| Piperazine Conformation | Expected to be a chair conformation |

| Substituent Positions | Expected to be equatorial |

Chromatographic Techniques for Purity Analysis and Separation in Research Samples (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis of such compounds. A C18 stationary phase column would be used with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with a modifier like trifluoroacetic acid or formic acid to ensure good peak shape. Detection is usually performed with a UV detector, monitoring at wavelengths where the aromatic rings absorb (e.g., 254 nm). A pure sample would exhibit a single major peak, and the peak area can be used to quantify purity, often exceeding 95-99% for research-grade materials.

Gas Chromatography (GC): GC, frequently coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. Due to the compound's relatively high molecular weight, a high-temperature, nonpolar capillary column (e.g., DB-5 or equivalent) would be suitable. The analysis would provide a retention time characteristic of the compound and separate it from more volatile impurities. The coupled MS detector simultaneously confirms the identity of the peak by its mass spectrum. Studies on similar disubstituted piperazines have shown that GC-MS is effective in separating regioisomers, a crucial capability for ensuring the sample is free of isomeric impurities. researchgate.net

Typical Chromatographic Purity Analysis Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis Diode Array | Purity determination, quantification |

| GC | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry (MS) | Purity assessment, impurity identification, isomer separation |

Theoretical and Computational Chemistry Studies of the Chemical Compound

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are used to model the electronic structure of a molecule. Such an analysis for 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine would yield fundamental properties like the optimized molecular geometry, electron distribution, and the energies of molecular orbitals.

A key output of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these orbitals would also pinpoint the regions of the molecule most likely to participate in chemical reactions.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following data is hypothetical as specific studies are unavailable.)

| Parameter | Hypothetical Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | Data not available | eV | Indicates electron-donating capability. |

| LUMO Energy | Data not available | eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Data not available | eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | Data not available | Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for significant rotational freedom, leading to various possible three-dimensional shapes, or conformations. Conformational analysis is a computational study to identify the most stable, low-energy conformations of the molecule. This process involves systematically rotating the molecule's flexible bonds and calculating the potential energy for each resulting structure.

The findings are typically visualized as a potential energy landscape, a plot that maps the energy of the molecule as a function of its geometry. The "valleys" on this landscape correspond to stable or metastable conformations. Identifying the global minimum energy conformation is essential, as this is the most likely shape the molecule will adopt and is therefore critical for predicting its interaction with other molecules.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational simulation that predicts how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. This technique is fundamental in drug design for predicting the biological activity of a compound.

The simulation places the ligand into the binding site of a target in various orientations and conformations, calculating a "docking score" or binding affinity for each pose. A lower binding energy suggests a more stable and favorable interaction. The results would detail the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the compound and the amino acid residues of the target protein, providing a hypothesis for its mechanism of action at the molecular level.

Table 2: Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical as specific studies are unavailable.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations in Research Models

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the molecule and its surrounding environment (like water) over time, governed by the laws of physics.

When applied to this compound complexed with a protein target, an MD simulation would assess the stability of the docked pose. It can reveal how the compound and the protein adjust their shapes to accommodate each other and whether the key interactions predicted by docking are maintained over a period of nanoseconds or microseconds. This provides a more rigorous evaluation of the binding hypothesis.

In Silico Structure-Activity Relationship (SAR) Prediction and QSAR

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a group of compounds and their biological activity. To perform a QSAR study, one would need a series of compounds related to this compound with experimentally measured biological activities.

The process involves calculating a wide range of molecular descriptors (properties derived from the chemical structure, such as size, polarity, and electronic characteristics) for each compound. A mathematical model is then built to correlate these descriptors with the observed activity. A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding medicinal chemistry efforts to design molecules with enhanced potency and selectivity.

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, detailed preclinical biological data for the specific chemical compound This compound is not available in publicly accessible research. Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline on its biological evaluation and mechanistic investigations.

The generation of content for the specified sections—including in vitro receptor binding affinity, cell-based functional assays, and antimicrobial activity—requires specific experimental results from studies conducted on this particular molecule. The current body of scientific literature does not appear to contain published papers detailing such investigations for this compound.

While research exists for structurally related compounds, such as derivatives of fluorobenzylpiperazine or nitrophenylpiperazine, these findings are specific to those molecules and cannot be attributed to this compound. Adherence to scientific accuracy and the specific constraints of the request precludes the extrapolation of data from different compounds.

Further research and publication in peer-reviewed journals would be necessary to populate the detailed sections outlined in the user's request.

Pre Clinical Biological Evaluation and Mechanistic Investigations

Assessment of Potential Biological Activities in In Vitro and Model Organism Systems

Antiviral Activity Research

Currently, there is no publicly available scientific literature or research data detailing the evaluation of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine for antiviral activity. While the broader class of piperazine (B1678402) derivatives has been a subject of interest in antiviral research, specific studies on this particular compound have not been reported.

Investigations into Antiproliferative Effects

Investigations into the potential antiproliferative effects of this compound have not been documented in the available scientific literature. Consequently, there is no data on its activity against any cancer cell lines or its potential mechanisms of action in inhibiting cell proliferation.

Studies on Anti-inflammatory and Antioxidant Mechanisms

There is a lack of published research on the anti-inflammatory and antioxidant properties of this compound. As such, no in vitro or in vivo studies detailing its potential to modulate inflammatory pathways or to act as an antioxidant are available.

Research on Radioprotective Effects in Cellular and Hematopoietic Models

Scientific investigations into the radioprotective effects of this compound in either cellular or hematopoietic models have not been reported in the accessible literature. Therefore, its capacity to protect cells and hematopoietic stem cells from radiation-induced damage remains un-evaluated.

Exploration of Neurobiological Interactions in In Vitro Models

There are no available studies in the scientific literature that explore the neurobiological interactions of this compound in in vitro models. Research into its potential effects on neuronal cells, neurotransmitter systems, or other neurobiological targets has not been documented.

Studies on Anthelmintic Mechanisms in Model Systems

The potential of this compound as an anthelmintic agent has not been investigated in any published research. There is no information regarding its efficacy or mechanism of action against parasitic worms in any model systems.

Tyrosinase Inhibition and Anti-melanogenic Research

While derivatives of 1-(4-fluorobenzyl)piperazine (B185958) have been explored as tyrosinase inhibitors, there is no specific research available on the tyrosinase inhibition or anti-melanogenic properties of this compound. Its potential to inhibit melanin (B1238610) production or the activity of the tyrosinase enzyme has not been reported.

Elucidation of Molecular Mechanisms of Action

As of this writing, dedicated studies elucidating the specific molecular mechanisms of action for the compound this compound have not been extensively reported in peer-reviewed literature. However, the potential biological activities and molecular targets of this compound can be inferred by examining the established mechanisms of structurally related molecules. The core structure contains a piperazine ring, a versatile scaffold known to be a key component in a wide range of biologically active compounds. nih.govnbinno.comnbinno.comnih.gov The specific substituents, a 3-fluorobenzyl group at the N1 position and a 2-nitrobenzyl group at the N4 position, are expected to govern its pharmacological profile.

Investigations into compounds containing the fluorobenzylpiperazine moiety have revealed potent inhibitory effects on specific enzymes. Notably, derivatives of 1-(4-fluorobenzyl)piperazine have been identified as significant inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. unica.itresearchgate.net

One study discovered that [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone acts as a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR) with an IC50 value of 0.18 μM, approximately 100 times more potent than the reference compound, kojic acid. unica.it Kinetic and molecular docking studies suggest that the 4-fluorobenzyl portion of these molecules anchors within the catalytic site of the tyrosinase enzyme. unica.it

Another series of compounds based on the 4-(4-fluorobenzyl)piperazin-1-yl fragment also demonstrated excellent inhibitory effects against tyrosinase, with IC50 values in the low micromolar range. researchgate.net The data from these studies highlight the potential for fluorobenzylpiperazine-containing structures to act as enzyme inhibitors.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Agaricus bisporus Tyrosinase (AbTYR) | 0.18 | unica.it |

| Compound 25 (a 4-(4-fluorobenzyl)piperazin-1-yl derivative) | Agaricus bisporus Tyrosinase (TyM) | 0.96 | researchgate.net |

| Kojic Acid (Reference Compound) | Agaricus bisporus Tyrosinase (AbTYR) | 17.76 | unica.it |

Furthermore, other fluorophenylpiperazine derivatives have been investigated as inhibitors of different biological targets. For instance, a series of analogues based on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) were identified as inhibitors of human equilibrative nucleoside transporters (ENTs). polyu.edu.hk The most potent of these, compound 3c, was found to be an irreversible and non-competitive inhibitor of ENT1 and ENT2. polyu.edu.hk This suggests that the fluorophenylpiperazine moiety can be a key pharmacophore for targeting transporter proteins.

The nitrobenzyl moiety also contributes to the biological activity of various compounds. While direct mechanistic studies on nitrobenzylpiperazines are limited, related structures have been evaluated for different therapeutic purposes. For example, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which contain a nitrophenyl group, were synthesized and showed excellent activity against Mycobacterium tuberculosis. nih.govacs.org

In silico and molecular docking studies on other classes of piperazine derivatives have explored their potential as anti-proliferative agents against cancer cell lines by targeting receptors such as the androgen receptor. nih.gov The piperazine scaffold is a common feature in drugs targeting the central nervous system, infectious diseases, and oncology. nbinno.com

Structure Activity Relationship Sar and Derivative Design

Systematic Modification of the 3-Fluorobenzyl and 2-Nitrobenzyl Moieties

Modifications of the 3-Fluorobenzyl Moiety: The fluorine atom at the 3-position of the benzyl (B1604629) ring is a key feature. Its electron-withdrawing nature and ability to form hydrogen bonds can significantly influence target binding. Studies on related fluorobenzylpiperazine derivatives have shown that the position and nature of the halogen substituent are crucial for activity. For instance, shifting the fluorine to the 2- or 4-position can alter the electronic distribution and steric profile of the ring, potentially affecting binding affinity and selectivity. The presence of a halogen on the phenyl ring attached to the piperazine (B1678402) has been found to be essential for the inhibitory effects of some piperazine analogs on biological targets. polyu.edu.hk

Impact of Substituent Position and Electronic Properties on Biological Activity

The position and electronic properties of substituents on both aromatic rings play a pivotal role in modulating the biological activity of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine derivatives.

The electronic nature of the substituents can influence the pKa of the piperazine nitrogens, which in turn affects the molecule's ionization state at physiological pH and its ability to cross biological membranes. The presence of electron-withdrawing groups, such as the fluoro and nitro groups in the parent compound, generally enhances the acidity of the piperazine protons and can influence binding interactions. For instance, the introduction of lipophilic substituents like trifluoromethyl or additional fluoro groups has been shown to improve the in vitro activity of some N-phenylpiperazine-based compounds. mdpi.com

Table 1: Hypothetical Impact of Substituent Modifications on Biological Activity

| Modification | Moiety | Position | Electronic Effect | Predicted Impact on Activity |

| Change F to Cl | 3-Fluorobenzyl | 3 | Electron-withdrawing | May maintain or slightly alter activity due to similar electronics but different size. |

| Move F to 4-position | Benzyl | 4 | Electron-withdrawing | Could enhance activity by altering hydrogen bonding capabilities and electronic distribution. |

| Replace F with OCH₃ | Benzyl | 3 | Electron-donating | Likely to decrease activity if electron-withdrawing character is crucial. |

| Move NO₂ to 4-position | Nitrobenzyl | 4 | Electron-withdrawing | May increase or decrease activity depending on the specific target interactions. |

| Replace NO₂ with CN | Benzyl | 2 | Electron-withdrawing | Could maintain activity if electronic-withdrawing nature is the primary factor. |

| Replace NO₂ with NH₂ | Benzyl | 2 | Electron-donating | Expected to significantly decrease activity by altering electronic properties and introducing a basic center. |

Stereochemical Influences on Target Interaction

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of stereochemistry are fundamental to pharmacology. The piperazine ring can adopt various conformations, such as chair and boat forms. The substituents on the nitrogen atoms can exist in either axial or equatorial positions, which can significantly affect the three-dimensional shape of the molecule and its ability to fit into a specific binding site.

If chiral centers were introduced into the molecule, for example, by adding a substituent to the benzylic carbons, it would be expected that the resulting enantiomers would exhibit different biological activities. One enantiomer may have a much higher affinity for the target than the other due to a more favorable three-dimensional arrangement of its functional groups, allowing for optimal interactions with the binding site. This highlights the importance of stereoselective synthesis and testing of individual stereoisomers in drug development.

Design Principles for Enhanced Target Engagement and Selectivity (based on SAR data)

Based on the general SAR principles derived from related piperazine derivatives, several design strategies can be proposed to enhance the target engagement and selectivity of this compound analogs.

Optimize Electronic Properties: Fine-tuning the electronic nature of the substituents on both benzyl rings is a key strategy. For instance, exploring a range of electron-withdrawing and electron-donating groups at various positions can help to identify the optimal electronic profile for target interaction. The introduction of substituents that can participate in specific interactions like hydrogen bonding or halogen bonding could significantly improve affinity. For example, the fluorine atom in some fluorobenzylpiperazine derivatives has been shown to engage in crucial halogen bonding interactions within the catalytic site of its target. unica.it

Introduce Conformational Constraints: Incorporating cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation. This can reduce the entropic penalty of binding and improve affinity and selectivity.

Exploit Stereochemistry: As mentioned, the synthesis and evaluation of individual stereoisomers can lead to the identification of more potent and selective compounds. Understanding the stereochemical requirements of the target is a powerful tool in drug design.

By applying these design principles, it is possible to develop novel derivatives of this compound with improved therapeutic potential.

Future Research Directions and Translational Perspectives Academic Focus

Identification of Novel Molecular Targets for the Chemical Compound

The quest to identify novel molecular targets for 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine is a primary focus of future research. The piperazine (B1678402) scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, suggesting a broad range of potential biological activities. nih.govresearchgate.net Arylpiperazine derivatives, in particular, have shown affinity for a variety of receptors and enzymes, making them a rich area for drug discovery. mdpi.com

Initial research efforts would likely involve broad-based phenotypic screening to identify any significant biological effects in various cell lines or model organisms. Subsequently, more targeted approaches, such as affinity chromatography, chemical proteomics, and computational target prediction, could be employed to pinpoint specific protein interactions. The presence of the 3-fluorobenzyl and 2-nitrobenzyl moieties suggests potential interactions with targets where aromatic and electrostatic interactions are crucial for binding. For instance, various piperazine derivatives have been investigated for their activity against G-protein coupled receptors (GPCRs), ion channels, and kinases. nih.govtandfonline.com Molecular docking studies could be performed against a panel of known piperazine-binding proteins to generate initial hypotheses for experimental validation.

Table 1: Potential Molecular Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Research Assays |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The arylpiperazine motif is a common feature in many GPCR ligands, including those for serotonin and dopamine (B1211576) receptors. | Radioligand binding assays, functional assays (e.g., cAMP measurement, calcium mobilization). |

| Kinases | The piperazine scaffold can be found in various kinase inhibitors, where it often serves as a linker or interacts with the hinge region. mdpi.com | In vitro kinase inhibition assays, cellular phosphorylation assays. |

| Ion Channels | Piperazine derivatives have been shown to modulate the activity of various ion channels, including calcium and potassium channels. | Electrophysiological recordings (e.g., patch-clamp), ion flux assays. |

| Transporters | The structural similarity to known transporter inhibitors suggests potential activity against neurotransmitter or drug transporters. | Radiotracer uptake or efflux assays in cells expressing the transporter of interest. |

Integration with High-Throughput Screening Methodologies for Research Discovery

High-throughput screening (HTS) represents a powerful methodology for rapidly assessing the biological activity of this compound against large libraries of molecular targets or in various disease models. nih.gov Integrating this compound into HTS campaigns can accelerate the discovery of novel biological functions and potential therapeutic applications.

HTS can be employed in several ways. In target-based screening, the compound would be tested for its ability to modulate the activity of a specific, purified protein target. In contrast, phenotypic screening involves testing the compound's effect on whole cells or organisms to identify a desired change in phenotype, without a priori knowledge of the molecular target. nih.gov Given the diverse activities of piperazine derivatives, both approaches would be valuable. researchgate.net

Table 2: High-Throughput Screening Strategies for this compound

| Screening Strategy | Description | Example Application |

|---|---|---|

| Target-Based HTS | Screening against a purified enzyme or receptor to identify direct modulation. | Screening against a panel of cancer-related kinases to identify potential anti-proliferative activity. mdpi.com |

| Cell-Based Phenotypic HTS | Assessing the effect of the compound on cellular processes or viability in various cell lines. | Screening against a panel of human cancer cell lines to identify cytotoxic or cytostatic effects. |

| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing effects on neurite outgrowth in neuronal cell models to explore potential neuroprotective or neuroregenerative properties. |

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Advanced machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and optimization of compounds like this compound. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel molecules, thereby guiding medicinal chemistry efforts. bioengineer.orgresearchgate.net

For this specific compound, ML models could be trained on existing libraries of piperazine derivatives with known biological activities. jocpr.comharvard.edu These models could then predict the potential targets and off-targets of this compound, as well as suggest structural modifications to enhance potency and selectivity. Generative AI models could even design novel analogs with improved pharmacokinetic profiles or reduced toxicity.

Development of Research Probes and Tool Compounds Based on the Chemical Compound Structure

Should this compound demonstrate a specific and potent biological activity, its chemical structure could serve as a scaffold for the development of valuable research probes and tool compounds. nih.gov These tools are essential for elucidating the physiological roles of its molecular target and for validating its therapeutic potential.

The development of such probes would involve chemical modifications to introduce functionalities for detection or target engagement. For example, a fluorescent dye could be appended to visualize the compound's subcellular localization. Alternatively, a photo-affinity label or a biotin tag could be incorporated to enable covalent labeling and subsequent identification of the protein target. acs.org The nitro group on the 2-nitrobenzyl moiety could potentially be utilized as a handle for further chemical derivatization.

Exploration of Synergy with Other Research Agents in Model Systems

Investigating the potential synergistic effects of this compound with other research agents or established drugs is a promising avenue for future research. nih.gov Combination therapies are a cornerstone of modern medicine, particularly in complex diseases like cancer, where targeting multiple pathways can lead to improved efficacy and reduced drug resistance. nih.gov

In preclinical model systems, such as cancer cell lines or animal models of disease, this compound could be co-administered with other agents to assess for synergistic, additive, or antagonistic interactions. For instance, if the compound is found to have anti-cancer properties, its combination with standard-of-care chemotherapeutics or targeted therapies could be explored. unisi.it The results of these studies could provide a rationale for developing novel combination treatment strategies.

Challenges and Opportunities in Piperazine Chemistry Research

The future research and development of this compound are intrinsically linked to the broader challenges and opportunities within piperazine chemistry. The piperazine ring is a privileged scaffold in medicinal chemistry, but its synthesis and functionalization can present challenges. nih.govresearchgate.net

One of the primary challenges is the selective functionalization of the piperazine core, particularly at the carbon atoms, to generate structural diversity. nsf.gov While N-alkylation and N-arylation are common, direct C-H functionalization methods are still an active area of research. nih.gov Advances in this area could enable the synthesis of novel analogs of this compound with unique properties.

Despite these challenges, the versatility of the piperazine scaffold continues to present numerous opportunities. Its ability to be readily modified at the two nitrogen atoms allows for the fine-tuning of physicochemical properties and the exploration of diverse chemical space. mdpi.com The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of piperazine-based compounds and their potential as therapeutic agents. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.